molecular formula C9H16O2 B2863439 1-(1-Ethoxycyclobutyl)propan-2-one CAS No. 2402830-96-8

1-(1-Ethoxycyclobutyl)propan-2-one

Cat. No. B2863439
M. Wt: 156.225
InChI Key: PHUJZJBXLCSEQR-UHFFFAOYSA-N
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Description

1-(1-Ethoxycyclobutyl)propan-2-one, also known as ECPO, is a cyclic ketone compound that contains a cyclobutane ring1. It has a molecular formula of C9H16O2 and a molecular weight of 156.2251.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 1-(1-Ethoxycyclobutyl)propan-2-one. However, similar compounds are often synthesized through nucleophilic substitution reactions2.



Molecular Structure Analysis

The molecular structure of 1-(1-Ethoxycyclobutyl)propan-2-one is not directly available. However, it’s known that it’s a cyclic ketone compound with a cyclobutane ring1. For a precise structure, a detailed analysis using techniques like X-ray crystallography or NMR spectroscopy would be required.



Chemical Reactions Analysis

Specific chemical reactions involving 1-(1-Ethoxycyclobutyl)propan-2-one are not readily available. However, ketones, in general, can undergo a variety of reactions, including nucleophilic additions3.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of 1-(1-Ethoxycyclobutyl)propan-2-one are not readily available. However, similar compounds often have properties such as being colorless, having a fruity odor, and being soluble in water5.


Scientific Research Applications

Catalysis and Organic Synthesis

  • A study by Matsuo et al. (2009) discussed the use of tin(IV) chloride in cycloaddition reactions involving 3-ethoxycyclobutanones and allylsilanes. This reaction is significant for synthesizing cyclohexanone derivatives, which are important in organic synthesis (Matsuo et al., 2009).

Material Science and Engineering

  • Research by Pugh et al. (2013) introduced a polymerizable benzocyclobutene derivative that undergoes radical polymerization, leading to crosslinked polymers at reduced temperatures. This has implications for materials engineering and polymer science (Pugh et al., 2013).

Medicinal Chemistry and Drug Design

  • Sommer et al. (2017) explored the use of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) as a versatile precursor for synthesizing trifluoromethyl-substituted heteroarenes. This methodology is particularly valuable in medicinal chemistry for creating novel drug candidates (Sommer et al., 2017).

Analytical Chemistry

  • The work by Zaitsu et al. (2009) on the determination of metabolites of new designer drugs involves compounds structurally related to 1-(1-Ethoxycyclobutyl)propan-2-one. This research is crucial for forensic and analytical chemistry in identifying and analyzing novel psychoactive substances (Zaitsu et al., 2009).

Crystallography and Structural Chemistry

  • The study by Kumara et al. (2017) focused on the synthesis, characterization, and crystal structure analysis of a related compound, 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2en-1-one. Such studies are essential in understanding the structural aspects of organic compounds, which is valuable in material science and drug design (Kumara et al., 2017).

Safety And Hazards

The specific safety and hazards of 1-(1-Ethoxycyclobutyl)propan-2-one are not readily available. However, similar compounds often have hazards such as being highly flammable, causing serious eye damage, and may cause drowsiness or dizziness6.


Future Directions

The future directions of 1-(1-Ethoxycyclobutyl)propan-2-one are not directly available. However, similar compounds often have potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.


Please note that this information is based on the available data and might not be fully accurate or complete. For more precise information, further research and experimental data would be required.


properties

IUPAC Name

1-(1-ethoxycyclobutyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-11-9(5-4-6-9)7-8(2)10/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUJZJBXLCSEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCC1)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Ethoxycyclobutyl)propan-2-one

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